molecular formula C16H15N5O6 B14353320 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine CAS No. 93009-94-0

1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine

Cat. No.: B14353320
CAS No.: 93009-94-0
M. Wt: 373.32 g/mol
InChI Key: FTADXBWUCGYWNC-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

R1R2C=O+NH2NH2R1R2C=NNH2+H2O\text{R1R2C=O} + \text{NH2NH2} \rightarrow \text{R1R2C=NNH2} + \text{H2O} R1R2C=O+NH2NH2→R1R2C=NNH2+H2O

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential use in drug development and diagnostic assays.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine would depend on its specific application. In biological systems, it might interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.

    3-Nitrophenylhydrazine: Used in various organic synthesis reactions.

Uniqueness

1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is unique due to its specific structure, which combines multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

93009-94-0

Molecular Formula

C16H15N5O6

Molecular Weight

373.32 g/mol

IUPAC Name

2,4-dinitro-N-[1-(3-nitrophenyl)butylideneamino]aniline

InChI

InChI=1S/C16H15N5O6/c1-2-4-14(11-5-3-6-12(9-11)19(22)23)17-18-15-8-7-13(20(24)25)10-16(15)21(26)27/h3,5-10,18H,2,4H2,1H3

InChI Key

FTADXBWUCGYWNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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